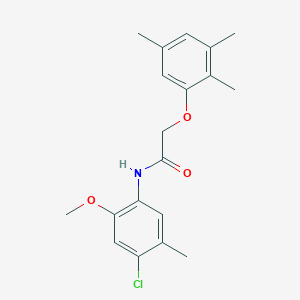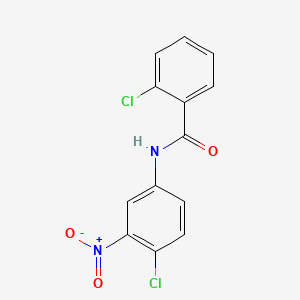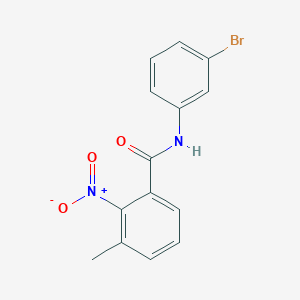
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a selective antagonist of the μ-opioid receptor, which is a protein that plays a crucial role in the regulation of pain, reward, and addiction.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug development. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to selectively block the μ-opioid receptor, which is a target for many opioid drugs. This makes N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide a valuable tool for investigating the role of the μ-opioid receptor in pain, reward, and addiction.
Mecanismo De Acción
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and prevents the binding of other molecules such as opioids. By blocking the μ-opioid receptor, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can inhibit the effects of opioids such as pain relief, euphoria, and addiction.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have significant biochemical and physiological effects. In animal studies, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce opioid-induced analgesia, tolerance, and dependence. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the rewarding effects of opioids such as morphine and heroin. These effects suggest that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide may have potential therapeutic applications in the treatment of opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a highly selective antagonist of the μ-opioid receptor, which means that it can be used to investigate the specific role of this receptor in various biological processes. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has a relatively short half-life, which means that it may need to be administered frequently in experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is to investigate the potential therapeutic applications of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in the treatment of opioid addiction. Another direction is to investigate the role of the μ-opioid receptor in other biological processes such as stress, anxiety, and depression. Additionally, there is a need for the development of more potent and selective antagonists of the μ-opioid receptor.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-chloro-2-methoxy-5-methylphenol with 2-(2,3,5-trimethylphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide as a white crystalline solid. The synthesis method of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-11-6-12(2)14(4)17(7-11)24-10-19(22)21-16-8-13(3)15(20)9-18(16)23-5/h6-9H,10H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFFOITCGTQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)
![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)




![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)
![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)

![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)